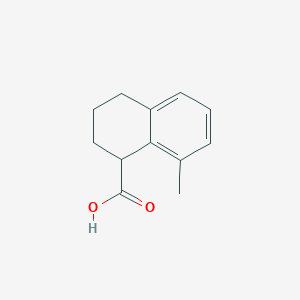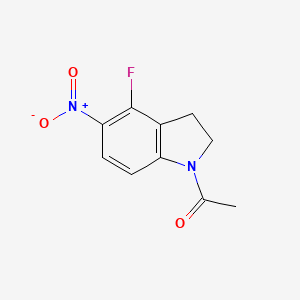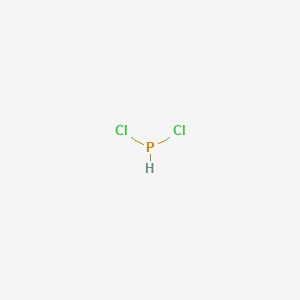
CF3CCl2ZnCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,2,2-trifluorozinc chloride, 0.50 M in tetrahydrofuran (THF), is a specialized organozinc reagent. This compound is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The presence of both chlorine and fluorine atoms in the molecule makes it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,2,2-trifluorozinc chloride can be synthesized through the reaction of 1,1-dichloro-2,2,2-trifluoroethane with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the formation of a zinc-carbon bond, which is facilitated by the presence of the halogen atoms.
Industrial Production Methods
Industrial production of 1,1-dichloro-2,2,2-trifluorozinc chloride involves large-scale reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and atmosphere.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2,2,2-trifluorozinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, particularly in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium and nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving 1,1-dichloro-2,2,2-trifluorozinc chloride depend on the specific reaction conditions and reagents used. In substitution reactions, the products are typically the corresponding substituted compounds. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2,2,2-trifluorozinc chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective substitution reactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The reagent is used in the production of specialty chemicals and materials, including polymers and fluorinated compounds.
Wirkmechanismus
The mechanism by which 1,1-dichloro-2,2,2-trifluorozinc chloride exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can undergo various transformations, depending on the reaction conditions. The presence of chlorine and fluorine atoms in the molecule enhances its reactivity and allows for selective reactions with different substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethane: A precursor to 1,1-dichloro-2,2,2-trifluorozinc chloride, used in similar synthetic applications.
1,1,1-Trifluoro-2,2-dichloroethane: Another fluorinated compound with similar reactivity but different substitution patterns.
1,1,1-Trichloro-2,2,2-trifluoroethane: A related compound used in different industrial applications.
Uniqueness
1,1-Dichloro-2,2,2-trifluorozinc chloride is unique due to its combination of chlorine and fluorine atoms, which provide a balance of reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds and modifying complex molecules.
Eigenschaften
Molekularformel |
C2Cl3F3Zn |
|---|---|
Molekulargewicht |
252.8 g/mol |
IUPAC-Name |
chlorozinc(1+);2,2-dichloro-1,1,1-trifluoroethane |
InChI |
InChI=1S/C2Cl2F3.ClH.Zn/c3-1(4)2(5,6)7;;/h;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CUAPEEWBVBMGEI-UHFFFAOYSA-M |
Kanonische SMILES |
[C-](C(F)(F)F)(Cl)Cl.Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Amino-ethyl)-[1,3]dioxolan-2-one](/img/structure/B8568914.png)




![methyl-(5-methyl-1H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B8568953.png)







